molecular formula C23H21ClN4O5S B2571996 4-chloro-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 393834-87-2

4-chloro-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Cat. No.: B2571996
CAS No.: 393834-87-2
M. Wt: 500.95
InChI Key: IWNXUMOGOGVITH-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a structurally complex small molecule characterized by a benzamide core substituted with chloro (Cl) and nitro (NO₂) groups at positions 4 and 3, respectively. The benzamide moiety is linked via a sulfonyl group to a phenyl ring, which is further connected to a piperidine ring bearing a pyridin-3-yl substituent . The nitro group may enhance electrophilic reactivity, while the pyridine and piperidine rings could influence solubility and bioavailability.

Properties

IUPAC Name

4-chloro-3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O5S/c24-20-11-6-16(14-22(20)28(30)31)23(29)26-18-7-9-19(10-8-18)34(32,33)27-13-2-1-5-21(27)17-4-3-12-25-15-17/h3-4,6-12,14-15,21H,1-2,5,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNXUMOGOGVITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 4-chlorobenzamide to introduce the nitro group, followed by a series of coupling reactions to attach the pyridinyl and piperidinyl groups. The final step often involves sulfonylation to introduce the sulfonylphenyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

4-chloro-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of this compound, comparisons are drawn with structurally analogous sulfonamide-containing benzamides and related derivatives. Key differences in substituents, molecular weight, and functional groups are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
4-Chloro-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide Cl, NO₂, pyridin-3-yl-piperidine sulfonyl C₂₃H₂₀ClN₃O₅S ~517.95 g/mol Nitro group enhances electrophilicity; pyridine-piperidine enhances solubility
4-(Diethylsulfamoyl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide Diethylsulfamoyl, pyridin-3-yl-piperidine sulfonyl C₂₇H₃₂N₄O₅S₂ 556.70 g/mol Diethylsulfamoyl increases lipophilicity; potential for prolonged half-life
4-(Piperidine-1-sulfonyl)-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide Piperidine sulfonyl C₂₈H₃₂N₄O₅S₂ 568.71 g/mol Dual sulfonyl groups may enhance target binding affinity
4-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide CF₃, pyrrolidine sulfonyl C₁₉H₁₆Cl₂F₃N₂O₃S 501.31 g/mol Trifluoromethyl group improves metabolic stability; pyrrolidine enhances rigidity

Key Findings from Comparative Analysis

Bioactivity and Target Interactions

  • The nitro group in the target compound may confer enhanced reactivity toward nucleophilic residues in enzymatic targets, such as cysteine proteases or kinases, compared to analogs lacking nitro substituents (e.g., diethylsulfamoyl derivatives) .
  • Pyridine-piperidine sulfonyl groups (common in all analogs) are critical for solubility and membrane permeability, as evidenced by their prevalence in kinase inhibitors .

Pharmacokinetic Properties

  • Compounds with diethylsulfamoyl (e.g., ) exhibit higher logP values, suggesting improved blood-brain barrier penetration compared to the nitro-substituted target compound.
  • The trifluoromethyl group in enhances metabolic stability by resisting oxidative degradation, a feature absent in the nitro-substituted analog.

Synthetic Accessibility

  • The target compound’s synthesis likely involves multi-step coupling reactions (e.g., sulfonylation and amidation), similar to methods described for pyridine-piperidine derivatives in . However, the nitro group may necessitate protective strategies to avoid side reactions.

Thermal and Chemical Stability

  • Melting points (MP) for related compounds (e.g., 175–178°C in ) suggest moderate thermal stability, though the nitro group in the target compound may lower decomposition temperatures due to its electrophilic nature.

Biological Activity

The compound 4-chloro-3-nitro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20ClN3O4SC_{19}H_{20}ClN_{3}O_{4}S. Its structure features a chloro group, a nitro group, a sulfonamide moiety, and a piperidine ring, which are known to contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds, including those similar to our target compound, exhibit significant anticancer properties. For instance, 4-chloro-benzamide derivatives have been shown to act as RET kinase inhibitors, which are crucial in various cancers. In particular, one study highlighted that certain derivatives inhibited cell proliferation driven by RET mutations, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

The compound's sulfonamide structure suggests potential for enzyme inhibition. Sulfonamides are known for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and urease. A study evaluating similar compounds found strong inhibitory activity against AChE and urease, indicating that our compound could also possess similar enzyme-inhibiting properties .

Study 1: RET Kinase Inhibition

In a study focused on 4-chloro-benzamides , researchers synthesized several derivatives and tested them for RET kinase inhibition. The most promising compound demonstrated moderate to high potency in ELISA-based assays, significantly inhibiting cell lines expressing RET mutations .

Study 2: Antibacterial Activity

Another relevant study evaluated the antibacterial properties of compounds with similar structures. The synthesized compounds exhibited moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis. This suggests that the target compound may also have antimicrobial properties worth exploring .

Data Summary

Activity Compound Tested Results
RET Kinase Inhibition4-chloro-benzamide derivativesModerate to high potency
AChE InhibitionSulfonamide derivativesStrong inhibitory activity
Antibacterial ActivitySimilar benzamide compoundsModerate to strong against S. typhi

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